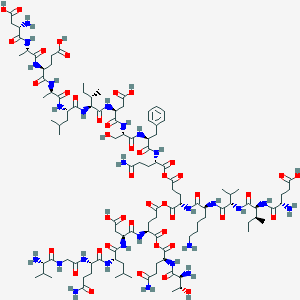
Phlhrh (14-36), ala(17)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phlhrh (14-36), ala(17)- is a peptide hormone that is involved in regulating various physiological processes in the body. It is a member of the gonadotropin-releasing hormone (GnRH) family of peptides and is primarily produced by the hypothalamus. Phlhrh (14-36), ala(17)- has been extensively studied for its potential applications in scientific research, particularly in the field of reproductive endocrinology.
作用机制
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- acts by binding to specific receptors on the surface of pituitary cells, known as gonadotropes. This binding triggers a cascade of biochemical events, ultimately leading to the release of LH and FSH from the pituitary gland. The precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion is still not fully understood and is an area of active research.
生化和生理效应
The primary physiological effect of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is the regulation of gonadotropin secretion. It has been shown to stimulate the release of LH and FSH from the pituitary gland, which, in turn, regulates the production of testosterone and estrogen in the gonads. Additionally, Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been shown to have a role in the regulation of other physiological processes, such as the immune system and energy metabolism.
实验室实验的优点和局限性
One of the main advantages of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in laboratory experiments is its well-established role in the regulation of gonadotropin secretion. This makes it a valuable tool for studying the complex interactions between the hypothalamus, pituitary gland, and gonads. However, one limitation of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is its relatively short half-life in the body. This can make it challenging to administer and study in vivo.
未来方向
There are several areas of future research that could be explored in relation to Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)-. One area of interest is the precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion. Another area of interest is the potential therapeutic applications of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in the treatment of reproductive disorders. Finally, the development of novel analogs of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- with improved pharmacokinetic properties could also be an area of future research.
Conclusion
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is a peptide hormone that plays a critical role in regulating gonadotropin secretion and has potential applications in scientific research. Its synthesis involves the use of SPPS techniques, and it acts by binding to specific receptors on the surface of pituitary cells. Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has several physiological effects, including the regulation of gonadal hormone production, the immune system, and energy metabolism. While it has advantages as a tool in laboratory experiments, its relatively short half-life is a limitation. Future research could explore the precise mechanism of action, therapeutic applications, and development of novel analogs.
合成方法
The synthesis of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. Once the desired peptide sequence has been synthesized, the temporary chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
科学研究应用
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been used extensively in scientific research, particularly in the field of reproductive endocrinology. It has been shown to play a critical role in regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone and estrogen in the gonads.
属性
CAS 编号 |
130888-39-0 |
|---|---|
产品名称 |
Phlhrh (14-36), ala(17)- |
分子式 |
C111H177N27O43 |
分子量 |
2577.7 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
InChI 键 |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
其他 CAS 编号 |
130888-39-0 |
同义词 |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



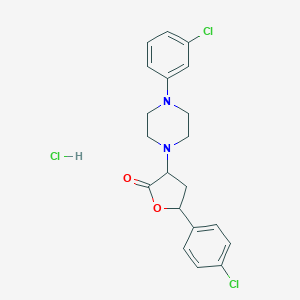
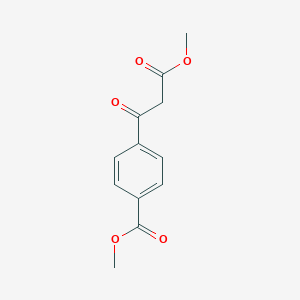
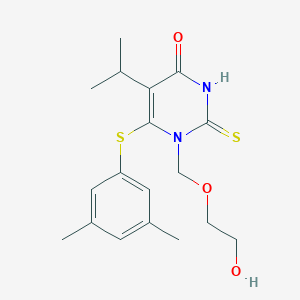
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
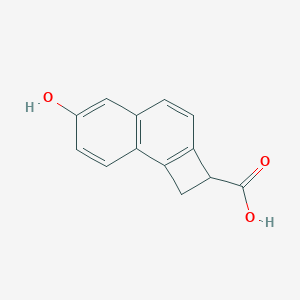
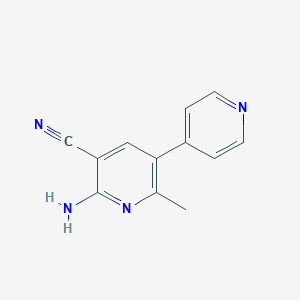
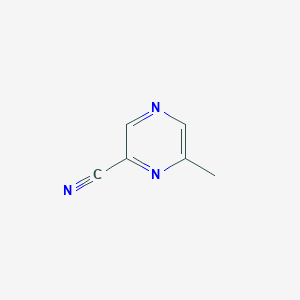
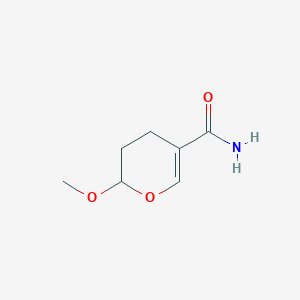
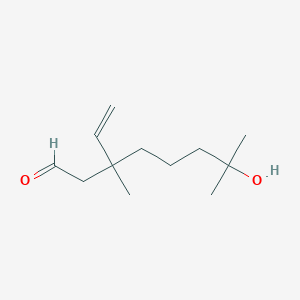
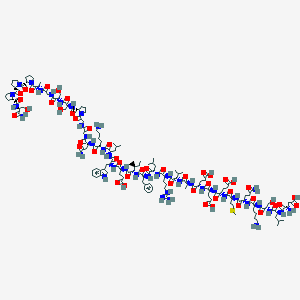
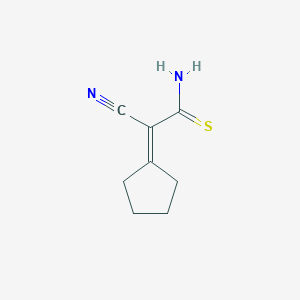
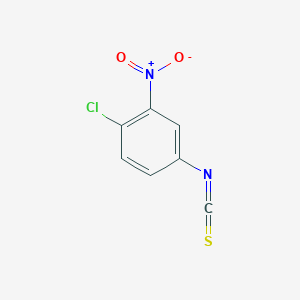
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)